ICI-56780
Description
Properties
CAS No. |
28130-28-1 |
|---|---|
Molecular Formula |
C25H29NO5 |
Molecular Weight |
423.509 |
IUPAC Name |
6-Butyl-2-methyl-4-oxo-7-(2-phenoxy-ethoxy)-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester |
InChI |
InChI=1S/C25H29NO5/c1-4-6-10-18-15-20-21(26-17(3)23(24(20)27)25(28)29-5-2)16-22(18)31-14-13-30-19-11-8-7-9-12-19/h7-9,11-12,15-16H,4-6,10,13-14H2,1-3H3,(H,26,27) |
InChI Key |
BJBIHCUEVVLYCQ-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)NC2=C(C=C(CCCC)C(OCCOC3=CC=CC=C3)=C2)C1=O)OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ICI-56780; ICI 56780; ICI56780; ICI 56,780; ICI56,780; ICI-56,780; |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization of Ici 56780 and Analogues
Chemical Synthesis Pathways for 4(1H)-Quinolone Scaffolds Related to ICI-56780
Several methods exist for synthesizing the 4(1H)-quinolone core. Classical approaches include the Gould-Jacobs and Conrad-Limpach reactions, which typically start from aniline (B41778) derivatives. mdpi.com The Gould-Jacobs method involves the condensation of aniline with a dialkyl alkoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield the 4(1H)-quinolone. mdpi.comualberta.ca This method allows for the introduction of primary alkyl groups at the N-1 position. ualberta.ca
Other synthetic strategies for 4(1H)-quinolones include the Biere-Seelen synthesis, which begins with the Michael addition of dimethyl acetylenedicarboxylate (B1228247) to methyl anthranilate, followed by cyclization. mdpi.com Palladium-catalyzed carbonylation reactions are also commonly used, often involving the coupling of 2-iodoaniline (B362364) and terminal acetylenes under carbon monoxide pressure. mdpi.comorganic-chemistry.org More recent advancements include Cu(I)-catalyzed direct cyclization of primary anilines and alkynes. organic-chemistry.org The synthesis of 2-alkyl-4(1H)-quinolones can also be achieved through the Conrad-Limpach reaction involving β-keto esters and aniline. uni-konstanz.de Additionally, regioselective Grignard addition to N-Cbz protected quinolones has been reported. uni-konstanz.de
Structure-Activity Relationship (SAR) Driven Design of this compound Derivatives
SAR studies on this compound and related 4(1H)-quinolones have been crucial for identifying structural modifications that enhance antimalarial activity, improve solubility, and reduce the propensity for resistance development. nih.govnih.govacs.orgnih.govlookchem.comnih.govst-andrews.ac.ukacs.org Optimization efforts have primarily focused on modifications at the 3-, 6-, and 7-positions of the 4(1H)-quinolone core. nih.govlookchem.com
Modifications at the 3-, 6-, and 7-Positions of the 4(1H)-Quinolone Core
Modifications at specific positions of the 4(1H)-quinolone core significantly impact biological activity. The 3-position is considered convenient for various reactions, such as coupling and halogenation. arabjchem.org Introducing an aryl group at the 3-position, particularly ortho-substituted aryl moieties, has been shown to improve activity and reduce cross-resistance with atovaquone (B601224) in some 7-(2-phenoxyethoxy)-4(1H)-quinolone analogues. nih.govnih.gov A 3-bromo-substituted 4(1H)-quinolone analogue (compound 16c) was found to possess low nanomolar EC50 values against P. falciparum strains and showed improved in vivo efficacy compared to the original 4(1H)-quinolone. nih.gov
The 6-position is another important site for modification. ukessays.comrsc.org The introduction of a fluorine atom at position 6 is often necessary for strong antibacterial activity in fluoroquinolones. mdpi.commdpi.com Substituents in the 6-position can influence antimalarial activity, particularly against specific P. falciparum strains. nih.gov Exploring the optimal length of alkyl groups at the 6-position has also been part of SAR studies. lookchem.com
The 7-position is considered the most adaptable site for modifications and can significantly enhance antimicrobial activity. mdpi.com Various groups are tolerated at this position, with 5- and 6-membered N-heterocycles often being optimal substituents. mdpi.com
Incorporation of Specific Substituents (e.g., Piperazine (B1678402), Trifluoromethyl Groups) for Enhanced Biological Activity
The incorporation of specific substituents like piperazine and trifluoromethyl groups has been explored to enhance the biological activity and physicochemical properties of 4(1H)-quinolones.
Piperazine rings are frequently introduced at the 7-position of the quinolone core. mdpi.comukessays.commdpi.com The introduction of a piperazine group at position 7, as seen in ciprofloxacin, is associated with activity against Gram-negative bacteria. mdpi.commdpi.com SAR studies on piperazine-containing 4(1H)-quinolones have shown that the antimalarial activity of N-phenyl or N-benzylpiperazinyl-4(1H)-quinolones appears more potent than analogues with an ethylene (B1197577) linker between the piperazine and the quinolone core. nih.gov Piperazine-containing 4(1H)-quinolones have been developed to improve solubility, a known issue with this compound. nih.govst-andrews.ac.uk
Trifluoromethyl groups have also been utilized in the design of quinoline (B57606) derivatives to enhance activity. jocpr.com The introduction of a trifluoromethyl group at the para-position of a phenyl ring substituent has been shown to be significant for maintaining antimycobacterial activity in some quinolone derivatives. rsc.org In the context of 4(1H)-quinolones, a 3-(p-(trifluoromethyl)phenyl) substituted analogue (P4Q-158) exhibited excellent EC50 values and high human liver microsomal stability. nih.gov
Molecular and Cellular Pharmacology of Ici 56780
Proposed Molecular Targets within Plasmodium Parasites
Research indicates that the primary molecular target of ICI-56780 and related 4(1H)-quinolones within Plasmodium parasites is the mitochondrial electron transport chain nih.govresearchgate.netresearchgate.netinformahealthcare.commanetschlab.com.
Inhibition of the Cytochrome bc1 Complex (Mitochondrial Respiration)
The cytochrome bc1 complex (Complex III) is a key component of the mitochondrial electron transport chain in Plasmodium and is considered a validated target for antimalarial drugs manetschlab.comresearchgate.netresearchgate.net. Studies suggest that this compound, similar to other quinolone inhibitors like atovaquone (B601224), exerts its effect by inhibiting the cytochrome bc1 complex nih.govresearchgate.netresearchgate.netinformahealthcare.commanetschlab.comprobes-drugs.orgnih.govnih.gov. This inhibition disrupts electron transport, leading to a collapse of the mitochondrial membrane potential and subsequent disruption of essential processes such as pyrimidine (B1678525) biosynthesis, ultimately resulting in parasite death probes-drugs.orgnih.govnih.gov. The binding site for these inhibitors is typically located within the cytochrome b subunit of the complex, specifically at the quinol oxidation (Qo) site manetschlab.comnih.govnih.gov.
Investigation of Type II NADH:Ubiquinone Oxidoreductase (NDH2) as an Alternative Target
While the cytochrome bc1 complex is the primary proposed target, other components of the Plasmodium mitochondrial electron transport chain, such as Type II NADH:Ubiquinone Oxidoreductase (NDH2), have also been investigated as potential antimalarial targets researchgate.netmdpi.com. Some quinolone compounds were specifically designed to inhibit PfNDH2; however, studies with these compounds unexpectedly yielded resistance mutations in PfCytB, suggesting that their in vivo activity was primarily mediated through the cytochrome bc1 complex researchgate.netresearchgate.netresearchgate.net. Although NDH2 is a potential target for other antimalarial agents, the evidence strongly points towards the cytochrome bc1 complex as the main target for this compound within the Plasmodium mitochondria.
Mechanisms of Parasite Resistance to this compound and Related Quinolones
A significant challenge associated with this compound and other quinolone antimalarials is the rapid development of parasite resistance nih.govacs.orgmedchemexpress.com. Resistance to this class of compounds is frequently linked to mutations in the gene encoding cytochrome b, the target protein nih.govresearchgate.netnih.govnih.govresearchgate.netplos.orgspringermedizin.defrontiersin.org.
Role of Cytochrome b Mutations (e.g., Y268S) in Resistance Phenotypes
Point mutations in the cytochrome b gene are strongly associated with resistance to cytochrome bc1 inhibitors, including atovaquone and related quinolones nih.govnih.govplos.orgspringermedizin.defrontiersin.org. A frequently observed mutation conferring high-grade resistance to atovaquone is the substitution of tyrosine at position 268 with serine (Y268S) nih.govnih.govnih.govplos.orgspringermedizin.de. This mutation is located near the Qo site, the putative drug-binding site nih.govnih.gov. Computational studies suggest that the Y268S mutation can cause resistance by reducing hydrophobic interactions between the cytochrome bc1 complex and the drug, as well as disrupting key hydrogen bonding interactions plos.org. This amino acid change can lead to a significant reduction in parasite susceptibility to the drug nih.govnih.gov. Other mutations in cytochrome b, such as those at positions 133, 144, 272, and 280, have also been associated with varying levels of resistance to atovaquone and related compounds nih.govspringermedizin.de.
Strategies for Overcoming or Mitigating Resistance
Efforts to overcome or mitigate resistance to quinolone antimalarials have included structural modifications of the compounds to reduce cross-resistance with existing drugs like atovaquone nih.gov. Structure-activity relationship studies on this compound have focused on modifications at different positions of the quinolone core to improve activity against resistant strains nih.gov.
Another strategy involves the use of combination therapies. Combining antimalarials with different mechanisms of action can help to delay the emergence and spread of resistance wikipedia.orgelifesciences.orgnih.gov. While specific combinations with this compound are discussed below, the general principle of multi-drug regimens is a key strategy in combating resistance to this class of compounds.
Research into novel targets and mechanisms is also ongoing. For example, the ubiquitin-proteasome system is being explored as a potential target to overcome resistance to current antimalarials frontiersin.org.
Interplay with Other Antimalarial Drug Mechanisms
The potential for this compound to be used in combination with other antimalarial drugs has been explored. Studies in rodent malaria models demonstrated that combinations of this compound with chlorocycloguanil and sulfadoxine (B1681781) showed synergistic and curative effects against blood-induced Plasmodium berghei infections nih.gov. This suggests that combining this compound with drugs targeting different pathways, such as folate synthesis inhibitors (like cycloguanil (B1669406) and sulfadoxine), could be a strategy to enhance efficacy and potentially mitigate the development of resistance. nih.gov. The use of combination therapies is a well-established approach in malaria treatment to improve cure rates and slow the evolution of drug resistance wikipedia.orgelifesciences.orgnih.gov.
Preclinical Efficacy Profiling in Malaria Models
In Vitro Anti-Plasmodial Activity Against Various Parasite Stages
In vitro studies have assessed the inhibitory effects of ICI-56780 on different developmental stages of malaria parasites, including liver and blood stages.
Activity against Plasmodium berghei Liver Stages in Hepatocyte Cultures
This compound has demonstrated potent activity against the liver stages of Plasmodium berghei in hepatocyte cultures. Using a transgenic P. berghei parasite expressing luciferase (PbGFP-Luccon) in HepG2 cells, this compound showed significant inhibitory effects. nih.govlatoxan.comnih.gov In one study, this compound exhibited an IC50 value of 0.08 nM against P. berghei liver stage parasites. nih.govlatoxan.com This indicates high potency against this pre-erythrocytic stage of the parasite. Control compounds like atovaquone (B601224) also showed activity against liver stage parasites with an IC50 of 1.42 nM in the same assay. nih.gov
| Compound | Plasmodium berghei Liver Stage IC50 (nM) |
| This compound | 0.08 |
| Atovaquone | 1.42 |
Activity against Plasmodium falciparum Blood Stages (e.g., W2 and TM90-C2B Strains)
This compound has also shown activity against the asexual blood stages of Plasmodium falciparum. Studies have evaluated its efficacy against drug-resistant strains, such as the W2 and TM90-C2B isolates. The W2 strain is known to be resistant to chloroquine, while TM90-C2B exhibits resistance to atovaquone due to a specific mutation in the cytochrome b gene. nih.gov
Structure-activity relationship studies focusing on 4(1H)-quinolones, including this compound, have revealed potent activity against these multidrug-resistant P. falciparum strains. wikipedia.orgfishersci.camims.comthegoodscentscompany.com While specific EC50 values for this compound against W2 and TM90-C2B in these studies are often presented in comparison to optimized analogues, this compound itself was part of the initial compounds demonstrating activity against these strains. fishersci.camims.comguidetopharmacology.orgmims.com For instance, studies describing the optimization of this compound mentioned its activity against W2 and TM90-C2B, with optimized compounds achieving low nanomolar EC50 values. mims.commims.com This underscores that the core 4(1H)-quinolone structure of this compound possesses intrinsic activity against these important blood stage parasites.
Assessment of Gametocytocidal and Gametocidal Activity
The ability of an antimalarial compound to target the sexual stages (gametocytes) is crucial for preventing malaria transmission. This compound has been assessed for its effects on Plasmodium falciparum gametocytes and the subsequent development of parasites in the mosquito vector.
Studies have shown that this compound can reduce or prevent the exflagellation of male gametocytes, a key step in the parasite's sexual reproduction that occurs in the mosquito. nih.govauctoresonline.orgwikipedia.orgwikipedia.org Treatment of late-stage P. falciparum gametocytes with this compound at concentrations of 0.1 μM and 1.0 μM significantly reduced male gamete exflagellation compared to untreated controls. nih.gov At a concentration of 10.0 μM, this compound, along with other tested compounds, significantly reduced exflagellation. nih.gov Furthermore, incubation of mature P. falciparum gametocytes with 100 nM of this compound significantly inhibited exflagellation by 99%. wikipedia.org
Beyond exflagellation, this compound has also demonstrated the ability to prevent parasite transmission to the mosquito vector. nih.govauctoresonline.orgwikipedia.org In direct feeding assays where mosquitoes fed on blood containing P. falciparum gametocytes mixed with 1 μM of this compound, the salivary gland infection prevalence in mosquitoes decreased by 80%. wikipedia.org This suggests a sporontocidal activity in addition to effects on gametocytes. wikipedia.org
| Compound | P. falciparum Late-Stage Gametocyte Exflagellation Reduction (vs. untreated control) | P. falciparum Oocyst Prevalence Reduction (Early-stage gametocytes, 1 μM) | P. falciparum Oocyst Numbers Reduction (Early-stage gametocytes, 1 μM) | P. falciparum Oocyst Numbers Reduction (Late-stage gametocytes, 1 μM) | P. falciparum Salivary Gland Infection Prevalence Reduction (1 μM) |
| This compound | Significant reduction at 0.1 μM and 1.0 μM; Significant reduction at 10.0 μM nih.gov | >90% wikipedia.org | >99% wikipedia.org | >96% wikipedia.org | 80% wikipedia.org |
In Vivo Efficacy in Rodent Malaria Models (Plasmodium berghei)
In vivo studies using Plasmodium berghei rodent models have been instrumental in evaluating the prophylactic and curative potential of this compound. nih.govwikipedia.orgfishersci.caguidetopharmacology.orgnih.govauctoresonline.orgwikipedia.orgnih.goveasychem.orgresearchgate.net
Causal Prophylactic Activity in Liver Stages
This compound is known to possess causal prophylactic activity, meaning it can prevent the establishment of blood stage infection by eliminating liver stage parasites. nih.govwikipedia.orgfishersci.caguidetopharmacology.orgmims.comnih.govauctoresonline.orgwikipedia.orgeasychem.orgnih.gov Early studies demonstrated this activity against P. berghei in mice and P. cynomolgi in rhesus monkeys. mims.comnih.gov
More recent studies using bioluminescent imaging (BLI) in P. berghei-infected mice have confirmed the in vivo liver stage activity of this compound. latoxan.comnih.gov When administered at 50 mg/kg via subcutaneous (s.c.) or oral (p.o.) routes, this compound prevented the development of liver stage parasites, and mice remained free of parasitemia until the end of the experiment on day 30 post-exposure. latoxan.com This efficacy was comparable to that of control compounds like atovaquone (3 mg/kg) and primaquine (B1584692) (50 mg/kg). latoxan.com
Blood Schizontocidal Activity
In addition to its prophylactic action, this compound also exhibits blood schizontocidal activity against P. berghei, meaning it can clear parasites from the bloodstream. nih.govnih.govwikipedia.orgfishersci.caguidetopharmacology.orgmims.comwikipedia.orgnih.goveasychem.orgresearchgate.net It was discovered to have this activity in P. berghei by Ryley and Peters. mims.com
This compound displayed blood schizontocidal activity with an ED50 of 0.05 mg/kg in rodent malaria models. fishersci.camims.com This indicates that a relatively low dose is effective in reducing blood stage parasitemia. However, a significant challenge observed with this compound in P. berghei infected mice was the rapid acquisition of parasitological resistance, which stalled its further development. wikipedia.orgfishersci.camims.comthegoodscentscompany.comguidetopharmacology.orgmims.comwikipedia.org Despite this, the compound's intrinsic activity against blood stages was potent.
| Activity | Model Organism | Efficacy Measure | Value | Notes |
| Causal Prophylactic | P. berghei | Prevention of parasitemia | Complete prevention at 50 mg/kg (s.c. and p.o.) latoxan.com | Efficacy comparable to atovaquone and primaquine. latoxan.com |
| Blood Schizontocidal | P. berghei | ED50 | 0.05 mg/kg fishersci.camims.com | Rapid resistance acquisition observed. wikipedia.orgfishersci.camims.comthegoodscentscompany.comguidetopharmacology.orgmims.comwikipedia.org |
Efficacy in Primate Malaria Models (Plasmodium cynomolgi)
Research into the efficacy of this compound has included evaluation in primate malaria models, specifically utilizing Plasmodium cynomolgi. This model is particularly relevant for studying relapsing malaria due to the presence of hypnozoites in the liver stage, similar to Plasmodium vivax.
Radical Curative Activity and Hypnozoite Target Evaluation
This compound has demonstrated prophylactic activity against P. cynomolgi infections. chembk.com Studies using the P. cynomolgi rhesus model have indicated that this compound is active in inducing radical cure. nih.govhodoodo.com Radical cure, in the context of P. vivax and P. ovale malaria, refers to the elimination of dormant hypnozoites in the liver, which are responsible for relapses.
While this compound has shown radical curative activity in the P. cynomolgi rhesus model, the interpretation of this activity is noted to be complex. nih.govhodoodo.com This is partly because the compound also exhibits potent activity against asexual liver and blood stages of the parasite, which can confound the assessment of direct hypnozoite-killing activity. nih.govhodoodo.com As of some reports, in vitro evidence specifically demonstrating activity against hypnozoites has not been published, further contributing to the challenge of definitively evaluating its direct hypnozoite targeting capabilities. nih.govhodoodo.com However, previous studies have suggested that this compound kills growing liver stages in addition to its known radical curative activity against hypnozoites of P. cynomolgi. medkoo.comresearchgate.net
Transmission-Blocking Potential of this compound and Analogues
Beyond its effects on the parasite within the vertebrate host, this compound has also been evaluated for its potential to interrupt the transmission of malaria parasites to the mosquito vector. These studies have revealed significant transmission-blocking capabilities.
Impact on Male Gametocyte Exflagellation
This compound has been shown to effectively reduce or completely prevent the exflagellation of male gametocytes. Gametocyte exflagellation is a crucial step in the malaria parasite's life cycle within the mosquito, where male gametes are released to fertilize female gametes. Inhibition of this process directly impacts the formation of zygotes and subsequent parasite development in the mosquito.
Studies have quantified the impact of this compound on exflagellation at different concentrations. For instance, treatment of early-stage P. falciparum gametocytes with 0.1 µM of this compound resulted in a 99% reduction in exflagellation. At higher concentrations of 1.0 µM and 10.0 µM, this compound also produced significant reductions in exflagellation (83% and 98%, respectively). Similar inhibitory effects were observed when treating late-stage gametocytes.
Table 1: Reduction in Male Gametocyte Exflagellation by this compound
| Gametocyte Stage | Concentration (µM) | Reduction in Exflagellation (%) | Citation |
| Early Stage (P. falciparum) | 0.1 | 99 | |
| Early Stage (P. falciparum) | 1.0 | 83 | |
| Early Stage (P. falciparum) | 10.0 | 98 | |
| Late Stage (P. falciparum) | 0.1 | 99 | |
| Late Stage (P. falciparum) | 1.0 | 100 | |
| Late Stage (P. falciparum) | 10.0 | 100 |
Inhibition of Sporozoite Development and Mosquito Infection
In addition to affecting gametocytes, this compound has demonstrated the ability to prevent the transmission of parasites to the mosquito vector and inhibit sporozoite development within the mosquito.
In studies involving P. berghei-infected mice, treatment with this compound prevented the transmission of infection to mosquitoes. Infected mice treated with single doses of 1.0, 3.0, and 10.0 mg/kg of this compound were unable to transmit the infection to Anopheles stephensi mosquitoes. Lower doses, such as 0.3 and 0.1 mg/kg, did not completely prevent transmission, with mosquitoes developing an average of 128 and 68 oocysts per midgut, respectively.
Further evaluation of the duration of this transmission blockade showed that a single dose of 1 mg/kg of this compound blocked transmission for up to 12 hours post-treatment in P. berghei-infected mice. However, mosquitoes that fed on treated animals 24 hours after treatment did develop infections.
When administered directly to infected mosquitoes, this compound also inhibited the infection of mosquito salivary glands by sporozoites. This indicates an effect on the later stages of parasite development within the mosquito vector.
Table 2: Effect of this compound on P. berghei Transmission to A. stephensi Mosquitoes
| Treatment Dose (mg/kg) | Transmission to Mosquitoes | Average Oocysts per Midgut (if trans.) | Citation |
| 10.0 | Prevented | 0 | |
| 3.0 | Prevented | 0 | |
| 1.0 | Prevented | 0 | |
| 0.3 | Not prevented | 128 | |
| 0.1 | Not prevented | 68 |
Table 3: Duration of Transmission Blockade by this compound (1 mg/kg single dose)
| Time Post-Treatment (h) | Transmission Blocked | Citation |
| 1 | Yes | |
| 6 | Yes | |
| 12 | Yes | |
| 24 | No |
Advanced Research Methodologies and Analytical Approaches in Ici 56780 Studies
Bioluminescent Imaging (BLI) for Parasite Load Assessment in Preclinical Models
Bioluminescent imaging (BLI) has been a valuable tool in assessing parasite load in preclinical models studying ICI-56780, particularly in the context of malaria. This technique utilizes transgenic Plasmodium berghei parasites, such as the 1052Cl1 line (PbGFP-Luccon), which express the luciferase reporter protein throughout their life cycle researchgate.netresearchgate.netpuce.edu.ec. The expression of luciferase allows for real-time visualization and quantification of parasite development both in culture and in live mice by measuring luminescence researchgate.net.
In studies evaluating this compound, BLI has been used for in vitro analysis of its activity against P. berghei liver stage parasites in HepG2 cells researchgate.netnih.gov. Infected HepG2 cells treated with serial dilutions of this compound were analyzed using imaging systems like the Xenogen IVIS spectrum to quantify luminescence, which correlates with parasite viability and development researchgate.net.
Beyond in vitro settings, BLI has been applied in vivo to assess the causal prophylactic efficacy of this compound in mice infected with bioluminescent P. berghei sporozoites researchgate.netnih.gov. Following administration of this compound, mice were injected with d-luciferin, the substrate for luciferase, and imaged to detect bioluminescence signals from the liver, where liver stage parasites develop researchgate.netnih.gov. The absence or reduction of luminescence signal in treated mice compared to controls indicates the compound's ability to prevent liver stage parasite development nih.gov. Dissected livers were also analyzed ex vivo using BLI to confirm the absence of luminescence signals nih.gov. This non-invasive method provides a quantitative analysis of liver stage parasite burden and development, offering a rapid and simple alternative or complement to methods like quantitative RT-PCR researchgate.net.
In Vitro Liver Stage Assays Using HepG2 Cells
In vitro liver stage assays using HepG2 cells have been fundamental in determining the activity of this compound against the liver stages of Plasmodium parasites. HepG2 cells, a human hepatocellular carcinoma cell line, are commonly used as a model system for studying drug-induced hepatotoxicity and have advantages for high-throughput screening due to their reproducibility and correlation with human primary hepatocytes eurofinsdiscovery.com.
In these assays, HepG2 cells are infected with Plasmodium sporozoites, such as those from P. berghei (e.g., Pb1052 Cl1 strain) researchgate.netnih.gov. After infection, the cells are treated with varying concentrations of this compound researchgate.netnih.gov. Parasite development within the hepatocytes is then assessed after a specific incubation period, typically around 44 hours post-exposure researchgate.netnih.gov.
The effectiveness of this compound in inhibiting liver stage parasite development in these assays is commonly quantified by determining the 50% inhibitory concentration (IC₅₀). For instance, this compound has shown potent activity against P. berghei liver stage parasites in vitro with a low nanomolar IC₅₀ value of 0.08 nM researchgate.netnih.gov. This indicates that a very low concentration of the compound is sufficient to inhibit the growth of 50% of the liver stage parasites in this cell-based model researchgate.net. These assays are crucial for the initial screening and evaluation of compounds targeting the liver stage of the parasite life cycle puce.edu.ecnih.govresearchgate.net.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies
Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies have played a role in understanding and optimizing the antimalarial activity of this compound and related 4(1H)-quinolone derivatives researchgate.netresearchgate.netnih.gov. These computational techniques aim to establish relationships between the chemical structure of compounds and their biological activity, and to predict how compounds interact with potential target molecules.
QSAR studies involve developing mathematical models that correlate structural descriptors of a series of compounds with their measured biological activity nih.govacgpubs.org. By analyzing these relationships, researchers can identify the structural features that are important for activity and use this information to design new compounds with improved properties nih.govfrontiersin.org. In the context of this compound, QSAR studies have likely contributed to understanding how modifications to the 4(1H)-quinolone core and its substituents affect its antimalarial potency nih.gov.
Molecular docking studies provide insights into the potential binding modes and affinities of compounds to their biological targets nih.govfrontiersin.org. By simulating the interaction between a small molecule like this compound and a target protein, docking can help predict how strongly the compound binds and which specific amino acid residues are involved in the interaction frontiersin.org. This information can be used to rationalize observed structure-activity relationships and to guide the design of compounds with enhanced binding to the target nih.gov. While specific details of docking studies for this compound's target were not extensively detailed in the provided results, these methods are generally applied in the optimization of antimalarial quinolones to understand their interaction with parasitic enzymes or other essential molecules researchgate.netresearchgate.net.
Spectroscopic and Chromatographic Techniques in Compound Characterization and Metabolite Analysis
Spectroscopic and chromatographic techniques are indispensable for the characterization, purification, and analysis of chemical compounds like this compound and its potential metabolites.
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Liquid Chromatography (LC), are used to separate components in a mixture based on their differential partitioning between a stationary phase and a mobile phase mdpi.comnih.govmdpi.com. These techniques are crucial for purifying synthesized compounds, assessing their purity, and separating complex biological samples to identify and quantify the parent compound and its metabolites nih.gov. For instance, HPLC-DAD (Diode Array Detector) and Q-TOF MS (Quadrupole Time-of-Flight Mass Spectrometry) have been mentioned in the context of studies related to 4(1H)-quinolones with antimalarial activity, suggesting their use in analyzing such compounds and potentially identifying metabolites acs.org.
Spectroscopic methods, including Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS), provide detailed information about the structure and identity of compounds mdpi.comnih.govscience.gov. UV-Vis spectroscopy can be used to detect compounds with chromophores and quantify them. IR spectroscopy provides information about the functional groups present in a molecule. NMR spectroscopy is invaluable for determining the complete structure of a compound by analyzing the magnetic properties of atomic nuclei science.gov. Mass spectrometry provides the molecular weight of the compound and can give fragmentation patterns that help elucidate its structure science.gov. The combination of chromatography and mass spectrometry (e.g., LC-MS) is particularly powerful for separating and identifying components in complex mixtures, including biological samples for metabolite profiling nih.gov. While specific spectroscopic data for this compound was not detailed, these techniques are standard for the characterization of synthesized organic molecules like 4(1H)-quinolones science.gov.
Genetic Engineering and Mutagenesis for Target Validation and Resistance Studies
Genetic engineering and mutagenesis approaches are valuable for validating the biological targets of compounds like this compound and investigating mechanisms of parasite resistance that can emerge upon exposure nih.govnrel.govpharmaron.com.
Studies have indicated that this compound can lead to the development of parasite resistance in P. berghei infected mice medchemexpress.com. Understanding the genetic basis of this resistance is crucial for developing strategies to overcome it and design new compounds that are less susceptible to resistance.
Genetic engineering techniques, such as CRISPR-Cas systems and site-directed mutagenesis, allow for precise modifications to the parasite's genome nih.govpharmaron.com. By introducing specific mutations in suspected target genes or genes involved in drug metabolism or transport, researchers can assess whether these mutations confer resistance to this compound nih.govnrel.govnih.gov. This helps in validating the actual biological target of the compound and identifying the molecular mechanisms by which parasites develop resistance pharmaron.comnih.gov.
Furthermore, techniques like deep mutational scanning can be employed to systematically assess the effect of a large number of mutations in a target gene on parasite susceptibility to this compound nrel.gov. This high-throughput approach can reveal a comprehensive landscape of potential resistance-conferring mutations, providing insights into how resistance is likely to evolve and guiding the design of compounds that are effective against resistant strains nrel.gov. While the provided results mention the observation of resistance to this compound medchemexpress.com, the application of these specific advanced genetic engineering and mutagenesis techniques to elucidate the resistance mechanisms of this compound was not explicitly detailed, but they represent the state-of-the-art methodologies that would be applied in such investigations nih.govnrel.govpharmaron.com.
Future Research Directions and Translational Perspectives for Ici 56780
Optimization of Physicochemical Properties for Improved Biological Activity
A significant focus of future research on the ICI-56780 scaffold involves optimizing its physicochemical properties to enhance biological activity and overcome limitations observed in initial studies. Structure-activity relationship (SAR) studies have been instrumental in understanding how modifications to the 4(1H)-quinolone core, particularly at the 3, 6, and 7 positions, impact activity and properties. hodoodo.comprobes-drugs.orgwikipedia.orgctdbase.orgresearchgate.netresearchgate.net
Efforts have been directed towards reducing cross-resistance with atovaquone (B601224), another antimalarial targeting the cytochrome bc1 complex. hodoodo.comprobes-drugs.orgwikipedia.orgmedkoo.comctdbase.orgresearchgate.netresearchgate.netprobes-drugs.org By introducing ortho-substituted aryl moieties at the 3-position of the 7-(2-phenoxyethoxy)-4(1H)-quinolone core, researchers have achieved optimal activity with low cross-resistance indexes (RI) to atovaquone. hodoodo.comresearchgate.net For instance, a 3-bromo-substituted 4(1H)-quinolone analogue demonstrated low nanomolar EC₅₀ values against multidrug-resistant P. falciparum strains and potent inhibitory activity against P. berghei liver stages. probes-drugs.org
Improving solubility and in vivo stability has also been a key optimization goal. researchgate.net Initial this compound analogues faced challenges with unfavorable in vivo stability and limited solubility. researchgate.net Subsequent studies explored piperazinyl-substituted 4(1H)-quinolones, which showed significantly increased solubilities compared to previous phenoxyethoxy- and 3-phenyl-substituted analogues. researchgate.netresearchgate.net These detailed structural activity and property studies highlight the potential to optimize historic antimalarials for improved drug-like characteristics. researchgate.net
Exploration of Novel Quinolone Chemotypes and Hybrid Compounds
The research inspired by this compound extends to the exploration of novel quinolone chemotypes and the development of hybrid compounds. The 7-(2-phenoxyethoxy)-4(1H)-quinolone (PEQ) scaffold of this compound has been a basis for exploring structure-property relationships and blood stage antimalarial activity. hodoodo.com Alongside PEQs, other 4(1H)-quinolones, such as 3-phenyl-4(1H)-quinolones (P4Qs), have shown potent activity against liver stage parasites. researchgate.netscience.govjst.go.jp Studies have investigated various substitutions on the quinolone core, including at the 3-, 6-, and 7-positions, to identify compounds with enhanced potency and reduced resistance liability. hodoodo.comprobes-drugs.orgwikipedia.orgctdbase.orgresearchgate.netresearchgate.net
The concept of hybrid compounds, combining different pharmacophores, is also being explored in antimalarial research and presents a potential avenue for leveraging the quinolone scaffold. Examples in the broader field include ciprofloxacin-dihydroartemisinin conjugates and rifamycin-quinolone hybrids, which have shown enhanced activity and potential to overcome resistance in other contexts. medkoo.com While not directly focused on this compound in the provided results, the success seen with other quinolone hybrids suggests this could be a future direction for developing next-generation antimalarials based on the this compound scaffold, aiming for improved potency, broader spectrum activity, or altered resistance profiles.
Investigating Dual-Stage and Multi-Stage Activity for Malaria Eradication Strategies
A crucial aspect of future research involves fully characterizing and leveraging the dual-stage and multi-stage activity observed with this compound and related quinolones for malaria eradication strategies. This compound has demonstrated activity against both the blood and liver stages of Plasmodium parasites. hodoodo.comscience.gov It has shown causal prophylactic activity against liver stages in vivo and potent activity against liver stage parasites in vitro. science.gov Furthermore, this compound has been shown to prevent the transmission of Plasmodium to the mosquito vector, highlighting its potential to target the parasite at multiple points in its life cycle. medkoo.comjst.go.jp
Developing compounds active against multiple parasite stages is considered essential for malaria eradication. researchgate.net Future research will continue to identify and optimize quinolone derivatives that exhibit potent activity against asexual blood stages, liver stages (including hypnozoites for P. vivax), and gametocytes to block transmission. researchgate.netresearchgate.netjst.go.jp The ability of compounds based on the this compound scaffold to target these different stages makes them attractive candidates for developing single-compound regimens capable of providing both treatment and prophylaxis, thereby contributing to elimination efforts.
Systems-Level Analysis of Parasite Response to Quinolone Exposure
Understanding the parasite's response to quinolone exposure at a systems level is critical for overcoming resistance and developing more durable antimalarial agents. The rapid development of resistance to this compound in P. berghei underscores the need for detailed investigations into the mechanisms of resistance. hodoodo.comprobes-drugs.orgwikipedia.orgmedkoo.comctdbase.orgresearchgate.net While quinolones like this compound are believed to inhibit the parasite's mitochondrial cytochrome bc1 complex, the exact mode of action and the precise mechanisms of resistance are not fully elucidated. medkoo.comprobes-drugs.orgjst.go.jp
Future research should involve comprehensive studies utilizing techniques such as genomics, transcriptomics, and proteomics to understand the parasite's molecular response to this compound and its analogues. This includes identifying genetic mutations that confer resistance, analyzing changes in gene and protein expression profiles upon drug exposure, and mapping downstream effects on metabolic pathways. Such systems-level analysis can help identify alternative drug targets, predict potential resistance pathways for novel quinolone derivatives, and guide the design of compounds less susceptible to the rapid emergence of resistance. Understanding the interplay between the drug, its target, and the parasite's compensatory mechanisms will be key to developing more effective and sustainable antimalarial strategies based on the quinolone scaffold.
Development of Next-Generation Antimalarials Based on the this compound Scaffold
The knowledge gained from SAR studies, optimization of physicochemical properties, exploration of novel chemotypes, and understanding parasite response pathways will collectively inform the development of next-generation antimalarials based on the this compound scaffold. The re-evaluation and optimization of this historic compound are already yielding promising results, with the identification of analogues exhibiting improved potency, reduced cross-resistance, and better physicochemical properties. hodoodo.comprobes-drugs.orgwikipedia.orgctdbase.orgresearchgate.netresearchgate.net
Future efforts will likely involve further refinement of the quinolone structure through rational design and high-throughput screening of compound libraries based on the this compound scaffold. This includes designing compounds with improved metabolic stability, favorable pharmacokinetic profiles, and enhanced activity against drug-resistant strains and multiple parasite life stages. The goal is to develop potent, safe, and effective quinolone-based antimalarials that can contribute significantly to malaria treatment and eradication efforts in the face of evolving drug resistance.
Q & A
Q. How can researchers mitigate bias in preclinical studies of this compound?
Q. What criteria should guide the selection of negative controls for this compound toxicity assays?
- Methodological Answer : Use structurally related inactive analogs or vehicle-only controls. Include off-target toxicity assessments (e.g., mammalian cell cytotoxicity, mitochondrial stress assays) to differentiate parasite-specific effects .
Emerging Research Frontiers
Q. How can machine learning enhance the identification of this compound’s molecular targets?
Q. What integrative approaches are recommended for studying this compound’s impact on host-parasite interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
